3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one , reflects its intricate polycyclic framework. The nomenclature follows these conventions:
- Pyrrolo[2,1-b]quinazolinone : Indicates a fused ring system where a pyrrole ring (five-membered, nitrogen-containing) is attached to positions 2 and 1 of a quinazolinone scaffold (a bicyclic structure comprising a benzene ring fused to a pyrimidinone).
- 6-Chloro : Specifies a chlorine substituent at position 6 of the quinazolinone moiety.
- 3-Amino : Denotes an amino group (-NH2) at position 3 of the pyrrolo-quinazolinone system.
The SMILES notation (Simplified Molecular-Input Line-Entry System) for this compound, NC1CCN2C(=O)C3=CC=C(Cl)C=C3N=C21, further elucidates connectivity: the pyrrole nitrogen at position 3 bears the amino group, while the quinazolinone ring incorporates a ketone oxygen at position 9 and a chlorine atom at position 6. The InChIKey GJNCQAXGWSHLQK-UHFFFAOYSA-N provides a unique identifier for computational referencing.
Structural Taxonomy Within Pyrroloquinazolinone Derivatives
This compound belongs to the pyrroloquinazolinone class, characterized by a pyrrole ring fused to a quinazolinone core. Structural taxonomy highlights three critical features:
- Ring Fusion Pattern : The pyrrole ring (positions 1H,2H,3H) shares two adjacent atoms with the quinazolinone system, creating a tricyclic framework. This fusion distinguishes it from angular isomers (e.g., pyrrolo[1,2-a]quinazolines).
- Functional Group Placement :
- Comparative Analysis :
Table 1 summarizes key structural differences between this compound and analogous derivatives:
CAS Registry and Molecular Formula Specifications
The Chemical Abstracts Service (CAS) Registry Number for this compound is 1375474-05-7 , ensuring unambiguous identification across regulatory and commercial databases. Its molecular formula, C11H10ClN3O , corresponds to a molecular weight of 235.67 g/mol , as calculated from isotopic distributions.
Key specifications include:
- Exact Mass : 235.05124 g/mol (theoretical).
- Elemental Composition : Carbon (56.00%), Hydrogen (4.28%), Chlorine (15.04%), Nitrogen (17.82%), Oxygen (6.79%).
- Regulatory Status : Not listed in major inventories (e.g., EINECS, TSCA), indicating it remains a research-grade chemical.
Table 2 provides a comparative overview of registry data for related compounds:
Properties
CAS No. |
1375474-05-7 |
|---|---|
Molecular Formula |
C11H10ClN3O |
Molecular Weight |
235.67 g/mol |
IUPAC Name |
3-amino-6-chloro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H10ClN3O/c12-6-1-2-7-9(5-6)14-10-8(13)3-4-15(10)11(7)16/h1-2,5,8H,3-4,13H2 |
InChI Key |
GJNCQAXGWSHLQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=CC(=C3)Cl)C1N |
Origin of Product |
United States |
Preparation Methods
Condensation of Anthranilic Acids with Cyclic Amides
A prominent approach involves the condensation of anthranilic acids with cyclic amides or their derivatives, such as cyclic imidates. This pathway, pioneered by Peterson and Tietze, leverages mild conditions to facilitate ring closure and heterocycle formation:
- Step 1: Formation of cyclic imine intermediates via reaction of anthranilic acid derivatives with imidate reagents.
- Step 2: Cyclization through nucleophilic attack, leading to pyrrolo[2,1-b]quinazolinone core.
This method benefits from high yields and the ability to introduce various substituents at different positions, including the amino and chloro groups.
Oxidative Cyclization of Precursors
Another classical route involves the oxidative cyclization of suitable precursors such as 2-aminobenzamides or 2-aminobenzyl derivatives. Oxidants like hypervalent iodine reagents or metal catalysts (e.g., copper, palladium) facilitate intramolecular cyclization, forming the fused heterocycle.
Modern Synthetic Strategies
Use of 2-Aminobenzamide Derivatives
Recent advances utilize 2-aminobenzamide derivatives as starting materials. These compounds undergo cyclization with appropriate halogenated intermediates under controlled conditions:
- Reaction Conditions: Reflux in polar solvents such as ethanol or dimethylformamide (DMF) with bases like potassium carbonate.
- Key Reagents: Halogenating agents (e.g., N-chlorosuccinimide) introduce the chloro substituent at the 6-position, while amination steps introduce the amino group at the 3-position.
Multistep Synthesis via Chlorination and Amination
A multistep approach involves:
- Chlorination of the heterocyclic core at the 6-position using reagents like N-chlorosuccinimide.
- Subsequent nucleophilic substitution with ammonia or amines to install the amino group at the 3-position.
- Final purification yields the target compound with high regioselectivity.
Key Reaction Conditions and Reagents
| Step | Reagents | Solvent | Conditions | Purpose |
|---|---|---|---|---|
| Chlorination | N-Chlorosuccinimide | Dichloromethane (DCM) | Reflux | Introduce chloro group at C-6 |
| Amination | Ammonia or amines | Ethanol or DMF | Reflux or room temp | Install amino group at C-3 |
| Cyclization | Cyclizing agents (e.g., phosphoryl chloride) | Toluene or xylene | Reflux | Form fused heterocycle |
Advanced Methodologies
Microwave-Assisted Synthesis
Recent studies have employed microwave irradiation to accelerate cyclization reactions, significantly reducing reaction times and improving yields. This technique is particularly effective for the cyclization of heterocyclic precursors with halogenated intermediates.
One-Pot Multicomponent Reactions
Innovative one-pot protocols combine chlorination, amination, and cyclization steps, streamlining the synthesis and minimizing purification steps. These methods often utilize catalysts such as Lewis acids or transition metal complexes to enhance reaction efficiency.
Summary of Key Synthesis Pathway
A representative synthesis involves:
- Starting from a suitable heterocyclic precursor, such as 2-aminobenzamide.
- Chlorination at the 6-position using N-chlorosuccinimide.
- Nucleophilic substitution with ammonia or amines to introduce the amino group.
- Intramolecular cyclization under reflux or microwave conditions to form the fused pyrroloquinazolinone core.
- Final purification yields the target compound, 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazoline N-oxides, while reduction can yield various amine derivatives .
Scientific Research Applications
3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Electronic Effects
Key Observations :
- Halogen Substituents : The target’s -Cl (position 6) vs. -F (position 7) in or -Br (position 5) in alters electronic and steric profiles. Chloro’s electron-withdrawing nature may improve metabolic stability compared to fluoro’s electronegativity .
- Benzylidene Derivatives : Compounds like exhibit extended conjugation and planar structures, favoring π-π stacking interactions that enhance crystallinity and stability.
Pharmacological and Physicochemical Properties
- Solubility : The chloro substituent in the target compound may reduce aqueous solubility compared to the fluoro analog but improve lipid solubility.
- Bioactivity: Quinazolinones with halogen substituents (e.g., ispinesib ) often show anticancer activity, suggesting the target compound may share similar mechanisms.
- Crystallinity : Planar structures (e.g., benzylidene derivative ) stabilize via π-π stacking, a feature likely conserved in the target compound.
Biological Activity
The compound 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a member of the pyrroloquinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Anticancer Activity
Research has shown that compounds related to quinazolinones exhibit significant anticancer properties. For instance, derivatives of quinazolinones have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain quinazolinone derivatives exhibited IC50 values in the low micromolar range against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cells . The compound 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is hypothesized to possess similar properties due to its structural similarities with known active compounds.
The mechanism by which pyrroloquinazolines exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, quinazolinone derivatives have been found to inhibit the RET kinase pathway, which is implicated in several cancers . The specific interactions of 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one with these pathways remain an area for further investigation.
Antimicrobial Activity
In addition to anticancer properties, compounds in this class have shown antimicrobial effects. Quinazolinone derivatives have been reported to exhibit antibacterial and antifungal activities . The presence of both amino and chloro substituents in 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one may enhance its interaction with microbial targets.
Summary of Biological Activities
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various quinazolinone derivatives on cancer cell lines using the MTT assay. Compounds A3 and A5 exhibited significant cytotoxicity with IC50 values around 10 μM against PC3 cells. This indicates that structural modifications in related compounds can lead to enhanced biological activity .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of pyrroloquinazolines. The results indicated that certain derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans. The study suggested that modifications at the amino and chloro positions could optimize activity against specific pathogens .
Future Directions
Research into the biological activity of 3-amino-6-chloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one should focus on:
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with target proteins involved in cancer progression.
- In Vivo Studies : Conducting animal studies to evaluate its efficacy and safety profile.
- Structural Modifications : Exploring analogs to enhance potency and selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
